molecular formula C20H23N5O4 B2411348 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-75-7

2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No. B2411348
CAS RN: 878423-75-7
M. Wt: 397.435
InChI Key: CDROMPIIZZAZMC-UHFFFAOYSA-N
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Description

The compound “2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid” is a complex organic molecule. It contains a purine ring, which is a widespread two-nitrogen containing compound in nature, found in DNA and RNA . The compound also contains a pyrimidine ring, which is a central building block for a wide range of pharmacological applications .

Scientific Research Applications

Analysis of Global Trends in Herbicide Toxicity Studies

This review highlights the rapid advancements in research on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicology and mutagenicity. It utilizes a quantitative method to visualize and summarize data, revealing that the majority of the research has been contributed by the USA, Canada, and China. The focus has been on areas like occupational risk, neurotoxicity, resistance to herbicides, and the impact on non-target species, particularly aquatic ones. Future research is anticipated to delve deeper into molecular biology, specifically gene expression, and the assessment of exposure in vertebrate bioindicators and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Antituberculosis Activity of Organotin Complexes

This review discusses the significant antituberculosis activity of organotin complexes, especially those containing mefenamic acid and various bioactive compounds. The activity of these complexes varies based on factors like the nature of the ligand, the organic groups attached to tin, and the compound structure. The review suggests that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, possibly due to the associated toxicity of the organotin compounds decreasing with the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).

Treatment Options for Wastewater from the Pesticide Industry

This paper discusses the treatment of high-strength wastewater generated by the pesticide production industry, containing various toxic pollutants. It emphasizes the importance of biological processes and granular activated carbon in removing these compounds, potentially creating a high-quality effluent. The paper underscores the need for experimental evaluation of these processes to assert their design, efficiencies, or costs (Goodwin, Carra, Campo, & Soares, 2018).

Herbicides Based on 2,4-D: Microbial Biodegradation

This review provides an overview of the characteristics of herbicides based on 2,4-D, focusing on the role of microorganisms in its degradation and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). It highlights the advantages of microbial remediation processes to prevent environmental pollution and safeguard public health (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

properties

IUPAC Name

2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-11-8-23(14-6-5-12(2)13(3)7-14)19-21-17-16(24(19)9-11)18(28)25(10-15(26)27)20(29)22(17)4/h5-7,11H,8-10H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDROMPIIZZAZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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